1H-thieno[3,2-d]pyrimidin-4-one
Description
Significance of Fused Pyrimidine (B1678525) Scaffolds in Drug Discovery
Fused pyrimidine systems, which are integral components of DNA and RNA, play a crucial role in the normal life cycle of cells. nih.govbenthamdirect.comingentaconnect.com This fundamental biological role has made them a compelling target for medicinal chemists. The pyrimidine ring's capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Consequently, numerous fused pyrimidine derivatives have been synthesized and investigated for their therapeutic potential. jchr.org These efforts have led to the discovery of compounds with a wide array of biological activities, including anticancer, nih.govbenthamdirect.comingentaconnect.com anti-inflammatory, antimicrobial, antiviral, and analgesic properties. nih.gov The adaptability of the pyrimidine skeleton, which allows for structural modifications at multiple positions, further contributes to its significance in the development of novel and potent therapeutic agents. mdpi.com
Overview of the Thieno[3,2-d]pyrimidin-4-one Core as a Bioisostere
Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a cornerstone of drug design. The thieno[3,2-d]pyrimidin-4-one core is considered a bioisostere of purines, which are fundamental components of the human metabolome. bohrium.com This structural similarity allows thienopyrimidine-containing compounds to interact with biological targets that typically bind purines, leading to a range of pharmacological effects. nih.gov For instance, the thienopyrrole moiety has been shown to be a potent bioisostere for the indole (B1671886) nucleus in compounds that bind to serotonin (B10506) 5-HT1A receptors. nih.gov The strategic replacement of a phenyl ring with a thiophene (B33073) ring can subtly alter the electronic character of the molecule, leading to significant differences in biological activity and receptor binding affinity. nih.gov This highlights the sensitivity of biological systems to such modifications and the potential of thieno[3,2-d]pyrimidin-4-one as a versatile scaffold for designing targeted therapies.
Interactive Data Table: Key Biological Activities of Thieno[3,2-d]pyrimidin-4-one Derivatives
| Biological Activity | Target/Mechanism | Reference Compound Example | Source |
| Anticancer | PI3K inhibitor | Pictilisib (GDC-0941) | nih.gov |
| Anticancer | EGFR inhibitor | Olmutinib | nih.gov |
| Anticancer | ROCK inhibitor | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | nih.gov |
| Anti-inflammatory | PDE4 inhibitor | 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine (33) | acs.org |
| Antiviral | Not specified | 4-chloro derivatives of thieno[2,3-d]pyrimidine (B153573) | tandfonline.com |
| Antimicrobial | Not specified | 4-amino derivatives of thieno[2,3-d]pyrimidine | tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKGWRBZNOIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC2=C1NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Thieno 3,2 D Pyrimidin 4 One and Its Derivatives
Established Synthetic Routes
Established methods for the synthesis of the thieno[3,2-d]pyrimidin-4-one core often involve multi-step procedures, including condensation, cyclization, and reactions starting from thiophene (B33073) amino esters.
One-Pot Reaction Strategies
In the pursuit of more efficient and environmentally friendly synthetic methods, one-pot reactions have gained prominence. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent usage and purification efforts. rsc.org For instance, a one-pot synthesis can involve a sequence of reactions such as enyne ring-closing metathesis, cross-metathesis, Diels-Alder reaction, and aromatization to construct complex molecular architectures. rsc.org Another example is the one-pot synthesis of related thieno[2,3-b;4,5-b]dipyridines and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines from 4,6-diaryl-3-cyanopyridine-2(1H)-thiones. researchgate.net High temperatures can also facilitate one-pot alkylation and intramolecular cyclization to yield pyrano[4,3-b]thieno[3,2-e]pyridines. edgccjournal.org
A notable one-step approach to the isomeric thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction of a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide (B127407). nih.govnih.gov This method is characterized by its operational simplicity, reduced catalyst loading, and ease of purification. nih.govnih.gov
Condensation and Cyclization Reactions
Condensation and subsequent cyclization are fundamental steps in the synthesis of many heterocyclic compounds, including thieno[3,2-d]pyrimidin-4-ones. A common strategy involves the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation to yield the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov Similarly, the fusion of o-aminoesters with an excess of formamide can produce thieno[3,2-d]pyrimidinones. jst.go.jp
The Biginelli reaction, a classic multi-component condensation, has been adapted for the synthesis of related dihydropyrimidinones and thiones using visible-light-induced radical condensation-cyclization. nih.gov This method employs a photoredox catalyst, such as Eosin Y, to facilitate the reaction under mild conditions. nih.gov Cyclocondensation of thiopheno amino esters with various nitriles in the presence of dry hydrogen chloride gas is another established route to 2-substituted thieno[3,2-d]pyrimidin-4-ones.
Approaches from Thiophene Amino Esters
Thiophene amino esters are versatile starting materials for the synthesis of thieno[3,2-d]pyrimidin-4-ones. The cyclization of these esters is a key step in many synthetic pathways. For example, 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their 2-thioxo analogues can be synthesized from methyl 3-aminothiophene-2-carboxylate and alkyl- or aryl-isocyanates and isothiocyanates. bibliomed.org The resulting compounds can be further alkylated at the nitrogen or sulfur atoms. bibliomed.org
The interaction of methyl 3-aminothiophene-2-carboxylate with benzoyl- and pyrimidin-2-yl cyanamides leads to the formation of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives. bibliomed.org Additionally, the condensation of 3-amino-5-arylthiophene with 3-methoxybenzaldehyde (B106831) followed by autoxidation and N-methylation provides a route to substituted thieno[3,2-d]pyrimidin-4(3H)-ones. nih.gov
Novel and Modified Synthetic Approaches
Recent research has focused on developing more efficient and versatile methods for the synthesis of thieno[3,2-d]pyrimidin-4-ones, including the use of organometallic reagents and multi-component reactions.
AlMe3-Promoted Ester-to-Amide Conversion
While specific examples for 1H-thieno[3,2-d]pyrimidin-4-one are not detailed in the provided search results, the use of trimethylaluminum (B3029685) (AlMe3) for promoting the conversion of esters to amides is a known synthetic transformation in organic chemistry. This methodology could potentially be applied to the synthesis of thieno[3,2-d]pyrimidin-4-one derivatives by converting a thiophene ester precursor into the corresponding amide, which could then be cyclized to form the pyrimidinone ring.
Multi-Component Reactions (MCR) Based on Cyanoacetamide
Multi-component reactions (MCRs) involving cyanoacetamide are a powerful tool for the rapid construction of complex heterocyclic systems. N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, prepared from 3-aminothieno[2,3-b]pyridines and 1-cyanoacetyl-3,5-dimethylpyrazole, can undergo intramolecular cyclization to form dipyridothiophenes or pyrido[3',2':4,5]thieno[3,2-d]pyrimidines depending on the substituents. researchgate.net This highlights the utility of cyanoacetamide derivatives as versatile building blocks in heterocyclic synthesis.
Metal-Free Synthesis Pathways
The construction of the this compound core can be achieved through various synthetic routes that circumvent the need for metal catalysts, aligning with principles of green and efficient chemistry. These methods often rely on the inherent reactivity of carefully chosen starting materials to facilitate cyclization and ring-formation reactions.
One notable metal-free approach involves a base-promoted, one-pot, three-component tandem reaction. This method utilizes ortho-nitrochalcones, benzamidine (B55565) hydrochlorides, and elemental sulfur to construct 2,4-diarylbenzo researchgate.netnih.govthieno[3,2-d]pyrimidines. bibliomed.org The key advantages of this protocol are the use of inexpensive and readily available starting materials and sulfur sources, mild reaction conditions, and straightforward workup procedures, providing satisfactory yields. bibliomed.org
Another prevalent metal-free strategy begins with the well-established Gewald reaction to first construct the thiophene ring. This reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as triethylamine. scielo.br The resulting 2-aminothiophene-3-carboxylate or -carbonitrile is a versatile intermediate. From this intermediate, the pyrimidine (B1678525) ring can be annulated. For instance, reacting the 2-aminothiophene-3-carbonitrile (B183302) intermediate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields a dimethylmethanimidamide derivative. This can then undergo a Dimroth rearrangement condensation with various anilines, often under microwave irradiation, to yield N-substituted thieno[2,3-d]pyrimidin-4-amines, a class of compounds closely related to the target scaffold. scielo.br
Furthermore, solvent-free, one-pot reactions provide an environmentally benign pathway. Such methods can be employed for the synthesis of various thienopyrimidine derivatives from readily available starting materials, offering wide access to this class of compounds. mdpi.com The synthesis of a hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was achieved by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier-Haack reagent (a metal-free combination of phosphorus oxychloride and DMF) followed by treatment with ammonium (B1175870) carbonate. nih.gov
| Entry | Starting Materials | Reagents & Conditions | Product Type | Ref |
| 1 | o-Nitrochalcones, Benzamidine hydrochlorides, Elemental sulfur | Base-promoted, one-pot | Benzo researchgate.netnih.govthieno[3,2-d]pyrimidines | bibliomed.org |
| 2 | Pyranone, Malononitrile, Sulfur | 1. Triethylamine (Gewald reaction) 2. DMF-DMA 3. Anilines, Acetic acid, Microwave | Dihydro-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine derivatives | scielo.br |
| 3 | 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | 1. POCl₃, DMF (Vilsmeier-Haack) 2. Ammonium carbonate, Acetic acid | 4-(Pyrazolopyrimidin-1-yl)thieno[3,2-d]pyrimidine | nih.gov |
| 4 | 2-Amino-thiophene-3-carbonitrile derivatives | Various amines, Solvent-free, 80-90 °C | 2-Substituted thieno[2,3-d]pyrimidin-4(3H)-ones | mdpi.com |
Regioselective N-Alkylation Strategies
The this compound scaffold possesses multiple nucleophilic centers, primarily the N1 and N3 atoms of the pyrimidine ring and the exocyclic oxygen atom at the C4 position. This multiplicity presents a challenge and an opportunity for regioselective alkylation, allowing for the synthesis of distinct isomers with potentially different properties. The outcome of alkylation reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. researchgate.net
Alkylation can lead to N1-substituted, N3-substituted, or O4-substituted products. For the closely related thieno[2,3-d]pyrimidin-4(3H)-one system, it has been observed that alkylation can proceed at either the N1 or N3 position, or at the carbonyl oxygen, depending on the specific substrate and conditions. bibliomed.org In the case of 3-substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones, alkylation can be directed to either the nitrogen or sulfur atoms depending on the derivative. bibliomed.org
Specific examples for the thieno[3,2-d]pyrimidin-4-one system demonstrate successful N3-alkylation. The synthesis of 3-(3-hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one was achieved by reacting the corresponding precursor with 3-methoxybenzylamine (B130926) in DMF under microwave irradiation, followed by demethylation. nih.govmdpi.com This illustrates a directed synthesis to obtain the N3-isomer.
The principles of regioselectivity are often governed by kinetic versus thermodynamic control. researchgate.net Hard and soft acid-base (HSAB) theory can also be invoked to rationalize the observed selectivity. The nitrogen atoms are generally harder nucleophiles compared to the oxygen atom (in its anionic enolate form), which can influence the reaction with hard (e.g., dimethyl sulfate) versus soft (e.g., allyl bromide) electrophiles. The choice of solvent is also critical; aprotic solvents like DMF tend to favor N-alkylation of alkali salts of similar heterocyclic systems. nih.gov
| Entry | Substrate | Alkylating Agent | Reagents & Conditions | Product | Ref |
| 1 | 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones | Various alkyl halides | Base | N- and S-alkyl derivatives | bibliomed.orgbibliomed.org |
| 2 | Methyl 3-formamido-5-(3-methoxyphenyl)thiophene-2-carboxylate | 3-Methoxybenzylamine | DMF, Microwave (100 °C) | 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | nih.govmdpi.com |
| 3 | 3-Alkyl-5-phenyl-3H- bibliomed.orgbibliomed.orgnih.govtriazolo[4,5-d]pyrimidin-7(6H)-one* | Alkyl halides | Aprotic solvent, Variable temperature | Mixture of 6-N- and 7-O-alkylation products | researchgate.net |
Note: Entry 3 refers to a closely related triazolopyrimidine system, illustrating general principles of regioselectivity.
Oxidation-Based Synthetic Modifications
Modification of the this compound core can also be achieved through oxidation, particularly at the sulfur atom of the thiophene ring. The thioether sulfur is susceptible to oxidation to form the corresponding sulfoxide (B87167) (S-oxide) and, upon further oxidation, the sulfone (S,S-dioxide). While specific examples of the oxidation of the parent this compound are not extensively detailed in readily available literature, the chemical principles for such transformations are well-established for a wide variety of sulfides, including sulfur-containing heterocycles. rsc.orgorganic-chemistry.org
Commonly, this transformation is accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent. rsc.orgwikipedia.org The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform. The stoichiometry of the oxidant is crucial for selective oxidation. Using approximately one equivalent of m-CPBA under controlled temperature conditions generally favors the formation of the sulfoxide. organic-chemistry.org The use of a larger excess of the oxidizing agent and/or more forcing conditions (e.g., higher temperature or longer reaction times) typically leads to the fully oxidized sulfone. organic-chemistry.org
Hydrogen peroxide (H₂O₂) is another common and environmentally benign oxidant for this purpose. mdpi.com These reactions often require a catalyst, such as various metal complexes or recyclable silica-based tungstate (B81510) catalysts, to proceed efficiently. mdpi.comorganic-chemistry.org The selectivity between the sulfoxide and sulfone can be controlled by adjusting the reaction temperature and the amount of H₂O₂ used. mdpi.com For instance, selective oxidation to sulfoxides can often be achieved at lower temperatures, while higher temperatures favor the formation of sulfones. mdpi.com
These oxidation reactions modify the electronic properties and the steric profile of the heterocyclic core, providing a pathway to a different chemical space for derivative compounds.
| Transformation | Typical Reagents | General Conditions | Product | Ref |
| Sulfide to Sulfoxide | 1. m-CPBA (approx. 1 equiv.) 2. H₂O₂ with catalyst | 1. Chlorinated solvent (e.g., DCM) 2. Lower reaction temperatures (e.g., 30 °C) | Thieno[3,2-d]pyrimidin-4-one S-oxide | mdpi.comwikipedia.orgorganic-chemistry.org |
| Sulfide to Sulfone | 1. m-CPBA (>2 equiv.) 2. H₂O₂ with catalyst | 1. Chlorinated solvent (e.g., DCM) 2. Higher reaction temperatures (e.g., 40 °C) | Thieno[3,2-d]pyrimidin-4-one S,S-dioxide | mdpi.comorganic-chemistry.orgwikipedia.org |
Chemical Reactivity and Transformations of the 1h Thieno 3,2 D Pyrimidin 4 One Nucleus
Substitution Reactions on the Thieno[3,2-d]pyrimidin-4-one Core
Direct substitution on the thiophene (B33073) or pyrimidine (B1678525) ring of the parent 1H-thieno[3,2-d]pyrimidin-4-one is less common than modifications at the N-3 position or transformations involving the C4-carbonyl group. However, the synthesis of substituted analogues often begins with appropriately substituted thiophene precursors.
Once the core is formed, the most accessible positions for substitution are typically the nitrogen atom at position 3 and the carbon at position 4 (via the keto-group). N-alkylation and N-arylation at the N-3 position are common strategies. For instance, reacting the thienopyrimidinone with alkyl halides in the presence of a base readily introduces substituents at this position. nih.govbibliomed.org
Substitution at the C4 position generally requires converting the carbonyl group into a more reactive functional group, such as a chloro group. This is a crucial step that opens the door for nucleophilic aromatic substitution, allowing the introduction of a wide variety of substituents. nih.govnih.gov For example, treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a 4-chloro substituent. This chloro-derivative can then react with various nucleophiles, such as amines, to yield 4-substituted thieno[3,2-d]pyrimidines. nih.govnih.gov
Derivatization Strategies and Functional Group Interconversions
Derivatization of the this compound nucleus is a key strategy for modulating its chemical and biological properties. These transformations often target the N-3 nitrogen or the C4-carbonyl group and involve a range of functional group interconversions (FGIs). mit.edu
A primary derivatization route is the conversion of the C4-oxo group to a 4-chloro group using reagents like phosphorus oxychloride. nih.govnih.gov This intermediate, 4-chlorothieno[3,2-d]pyrimidine, is highly susceptible to nucleophilic substitution. Reaction with sodium methoxide (B1231860) yields the corresponding 4-methoxy derivative, while reaction with various amines, such as morpholine (B109124) or substituted phenethylamines, provides a library of 4-aminothieno[3,2-d]pyrimidines. nih.govnih.govnih.gov
Another common strategy is N-alkylation or N-arylation at the N-3 position. This can be achieved by treating the parent heterocycle with electrophiles like alkyl or aryl halides. nih.govbibliomed.org For example, N-methylation has been successfully performed on thieno[3,2-d]pyrimidin-4-one derivatives. nih.gov Furthermore, functional groups on substituents can be interconverted. A notable example is the cleavage of a methoxy (B1213986) group (ether cleavage) on an N-aryl substituent to yield a hydroxyl group, demonstrating the scaffold's tolerance to various reaction conditions. nih.gov
The following table summarizes key derivatization reactions starting from the this compound core or its immediate precursors.
| Starting Material | Reagent(s) | Product Type | Reference |
| 6-Aryl-1H-thieno[3,2-d]pyrimidin-4-one | Phosphorus Oxychloride (POCl₃) | 6-Aryl-4-chlorothieno[3,2-d]pyrimidine | nih.gov |
| 6-Aryl-4-chlorothieno[3,2-d]pyrimidine | Sodium Methylate (NaOMe) | 6-Aryl-4-methoxythieno[3,2-d]pyrimidine | nih.gov |
| 4-Chlorothieno[3,2-d]pyrimidine | N-(4-(tert-butyl)phenethyl)amine | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | nih.gov |
| 2-(3-Methoxybenzamido)-thienopyrimidinone | Boron Tribromide (BBr₃) | 2-(3-Hydroxybenzamido)-thienopyrimidinone (Ether Cleavage) | nih.gov |
| Thieno[3,2-d]pyrimidin-4-one derivative | Methyl Iodide (CH₃I), Base | N-3 Methylated Thieno[3,2-d]pyrimidin-4-one | nih.gov |
Formation of Fused Polycyclic Thienopyrimidinone Systems
The thieno[3,2-d]pyrimidin-4-one nucleus can serve as a building block for the synthesis of more complex, fused polycyclic heterocyclic systems. These reactions typically involve the annulation of an additional ring onto the core structure.
One prominent example is the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones. These tetracyclic compounds are synthesized from 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives. The reaction with acetone (B3395972) in the presence of a catalytic amount of toluenesulfonic acid (TsOH) under reflux conditions leads to the formation of the fused pyridothienopyrimidinone system in high yields (88-95%). researchgate.net
Another strategy involves the reaction of partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride. This condensation reaction, when heated in acetic acid or dimethylformamide (DMF), results in the formation of thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives that are fused with a pyridine (B92270) or quinoline (B57606) core. researchgate.net These examples highlight how the reactivity of precursors can be harnessed to build intricate, multi-ring structures upon the fundamental thienopyrimidine framework. mdpi.com
The table below outlines a reaction for the formation of a fused polycyclic system.
| Starting Material | Reagent(s) | Fused System Formed | Reference |
| 3-Aminothieno[2,3-b]pyridin-2-carboxamides | Acetone, Toluenesulfonic acid (TsOH) | 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one | researchgate.net |
| Partially saturated 3-aminothieno[2,3-b]pyridine-2-carboxamide | Phthalic Anhydride, Acetic Acid or DMF | Thieno[2′,3′:5.6]pyrimido[2,1-a]isoindole derivative | researchgate.net |
Structure Activity Relationship Sar Studies of 1h Thieno 3,2 D Pyrimidin 4 One Derivatives
General Principles of Structural Modification and Biological Activity
The thieno[3,2-d]pyrimidine (B1254671) core offers several positions for structural modification, primarily at the C2, C4, and C6 positions, and the nitrogen atom at the N3 position of the pyrimidine (B1678525) ring. The biological activity of the resulting derivatives is highly dependent on the nature and position of these substituents.
Key Positions for Modification:
C2-Position: Substitution at this position is crucial for modulating the potency and selectivity of various enzyme inhibitors. For instance, the introduction of different amine or aryl groups at C2 can significantly impact the inhibitory activity against kinases and phosphodiesterases.
C4-Position: The C4 position is critical for the biological activity of many thieno[3,2-d]pyrimidine derivatives. The presence of a chlorine atom at this position has been found to be essential for the cytostatic activity of certain halogenated derivatives. nih.gov Conversely, replacement of this chlorine with other functional groups, such as amines or triazoles, can lead to a complete loss of activity in some cases, while in others it is a key point for interaction with the target. nih.gov
N3-Position: The nitrogen at the N3 position is often a site for introducing substituents that can interact with the active site of target enzymes. For example, the introduction of a benzyl (B1604629) group at this position has been shown to influence the inhibitory activity against 17β-hydroxysteroid dehydrogenase type 2. nih.gov
General Biological Activities:
The versatility of the thieno[3,2-d]pyrimidine scaffold has led to the discovery of derivatives with a wide range of pharmacological activities, including:
Anticancer Activity: Many thieno[3,2-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov This is often achieved through the inhibition of key enzymes involved in cancer cell growth and survival, such as protein kinases.
Anti-inflammatory Activity: The scaffold has been utilized to develop anti-inflammatory agents, for example, through the inhibition of enzymes like cyclooxygenase-2 (COX-2).
Enzyme Inhibition: Derivatives of 1H-thieno[3,2-d]pyrimidin-4-one have been identified as potent inhibitors of a variety of enzymes, including protein kinases (such as VEGFR-2), phosphodiesterases (PDEs), and 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). nih.govresearchgate.net
The specific biological activity and potency of a given derivative are determined by the intricate interplay of its substituents and their interactions with the biological target.
Impact of Substituents on Specific Enzyme Inhibition Profiles
The strategic placement of various substituents on the this compound core has a profound impact on the specific enzyme inhibition profiles of the resulting derivatives. This is particularly evident in the development of inhibitors for protein kinases and phosphodiesterases, where even minor structural modifications can lead to significant changes in potency and selectivity.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis. SAR studies on thieno[3,2-d]pyrimidine derivatives have identified key structural features for potent VEGFR-2 inhibition. For example, in a series of 2-anilino-thieno[3,2-d]pyrimidines, the nature of the substituent on the aniline (B41778) ring was found to be critical for activity.
Below is a data table showcasing the structure-activity relationship of some thieno[3,2-d]pyrimidine derivatives as VEGFR-2 inhibitors.
Data in the table is illustrative and based on general SAR principles for this class of compounds.
17β-HSD2 Inhibition
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is an enzyme involved in the metabolism of steroid hormones and is a target for the treatment of osteoporosis. For thieno[3,2-d]pyrimidin-4-one derivatives, substituents at the N3 position and on the thiophene (B33073) ring have been shown to be important for inhibitory activity. nih.gov
The table below illustrates the impact of substituents on the inhibition of 17β-HSD2.
Data sourced from a study on conformationally restricted 17β-HSD2 inhibitors. nih.gov
These examples underscore the principle that targeted modifications of the this compound scaffold are a powerful strategy for fine-tuning the inhibitory activity and selectivity of these compounds against specific enzyme targets.
Influence of Structural Variations on Receptor Modulation
Structural modifications of the this compound scaffold also play a critical role in determining the affinity and functional activity of its derivatives at various G-protein coupled receptors (GPCRs) and other receptor types.
P2Y12 Receptor Antagonism
The P2Y12 receptor, a key player in platelet aggregation, is a well-established target for antiplatelet drugs. Thieno[3,2-d]pyrimidine derivatives have been investigated as P2Y12 receptor antagonists. In a study focused on developing a PET tracer for this receptor, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and their binding affinities were evaluated. acs.org The nature of the substituent at the C2 position and the choice of a heterocyclic ring system fused to the pyrimidine were found to significantly influence the binding affinity. For instance, compounds with a nitrile substituent generally showed higher affinity than those with chloride or hydrogen at the same position. acs.org
Conformational Analysis in Relation to Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. For this compound derivatives, conformational analysis has provided valuable insights into their mechanism of action.
In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), conformationally restricted analogues of thieno[3,2-d]pyrimidin-4-ones were synthesized to identify the biologically active conformation. nih.gov By locking the molecule into a more rigid structure, researchers were able to deduce the preferred orientation of the substituents for optimal binding to the enzyme. This approach not only helped in understanding the SAR but also provided a more detailed picture of the enzyme's binding site. nih.gov
Molecular modeling and X-ray crystallography are powerful tools used in conformational analysis. For example, in the design of Luteinizing Hormone-Releasing Hormone (LHRH) receptor antagonists based on a thieno[2,3-b]pyridin-4-one scaffold (a related isomeric system), molecular modeling was employed to understand the spatial arrangement of the molecule and its interaction with the receptor. nih.gov
Stereochemical Considerations in SAR Studies
The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. This is because the binding sites of enzymes and receptors are themselves chiral, and thus may interact preferentially with one stereoisomer over another.
While specific examples of stereochemical SAR studies on this compound derivatives are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. For instance, in a study on thieno[2,3-b]pyridin-4-one derivatives as LHRH receptor antagonists, the introduction of a chiral center in a side chain led to the investigation of the individual enantiomers, which often exhibit different potencies. nih.gov The synthesis and biological evaluation of individual stereoisomers are crucial for understanding the three-dimensional requirements of the drug-target interaction and for developing more potent and selective drugs.
Biological Activities and Mechanisms of Action of 1h Thieno 3,2 D Pyrimidin 4 One Derivatives
Anti-Cancer Activity
The thienopyrimidine scaffold is structurally similar to purines, which are fundamental components of DNA and RNA. This resemblance allows thienopyrimidine derivatives to interact with various biological targets involved in cancer development and progression. nih.gov
Inhibition of Cellular Proliferation
A primary indicator of the anti-cancer potential of 1H-thieno[3,2-d]pyrimidin-4-one derivatives is their ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the potent cytotoxic effects of these compounds across a variety of human cancer cell lines.
For instance, a series of novel thieno[2,3-d]pyrimidin-4(1H)-one-based analogs were synthesized and found to inhibit the growth of human colon tumor cells. nih.gov In another study, the majority of newly synthesized 6-phenyl-thieno[3,2-d]pyrimidine derivatives displayed potent anticancer activity against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, with some compounds showing activity comparable to the chemotherapy drug doxorubicin. nih.gov
Similarly, halogenated thieno[3,2-d]pyrimidines have shown antiproliferative activity against mouse lymphocytic leukemia (L1210), acute lymphoblastic leukemia (CCRF-CEM), and human cervical adenocarcinoma (HeLa) cell lines. nih.gov The structure-activity relationship (SAR) studies indicated that a chlorine atom at the C4-position is crucial for this biological activity. nih.gov
Furthermore, certain thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited significant anti-breast cancer activity. alliedacademies.org Specifically, compounds bearing sulfa-doxine, sulfa-dimethoxazine, sulfanilamide, and sulfa-merazine moieties at the 3-position showed more potent activity against the MCF7 breast cancer cell line than doxorubicin. alliedacademies.org
The antiproliferative effects are not limited to a single cancer type. Thieno[2,3-d]pyrimidine derivatives have also been shown to suppress the proliferation of non-small cell lung cancer cells in both 2D and 3D cell cultures. nih.gov
| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Thieno[2,3-d]pyrimidin-4(1H)-one analogs | Human colon tumor cells | Inhibition of cell growth | nih.gov |
| 6-phenyl-thieno[3,2-d]pyrimidine derivatives | MCF-7, HeLa, HCT-116 | Potent anticancer activity | nih.gov |
| Halogenated thieno[3,2-d]pyrimidines | L1210, CCRF-CEM, HeLa | Antiproliferative activity | nih.gov |
| Thieno[2,3-d]pyrimidines with sulfa-drug moieties | MCF7 | Potent anti-breast cancer activity | alliedacademies.org |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative | Non-small cell lung cancer cells | Suppression of proliferation | nih.gov |
Kinase Inhibition (e.g., Pim-1, EGFR, PI3K, CDK4)
A key mechanism through which this compound derivatives exert their anti-cancer effects is by inhibiting various protein kinases that are crucial for tumor growth and survival.
Pim-1 Kinase: While direct inhibition of Pim-1 by this compound derivatives is an area of ongoing research, the broader class of thienopyrimidines has been investigated for this activity.
Epidermal Growth Factor Receptor (EGFR): Several thieno[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors. nih.gov One derivative, in particular, was found to be more effective at inhibiting EGFR than the commercially available drug lapatinib (B449). nih.gov Another derivative demonstrated significant cytotoxicity against a panel of cancer cell lines, including colorectal, ovarian, glioblastoma, and breast cancer, through EGFR inhibition. nih.gov
Phosphoinositide 3-kinase (PI3K): Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as anti-PI3K agents. semanticscholar.org One compound, VIb, which has a 3-hydroxyphenyl group at the second position of the thienopyrimidine structure, showed significant inhibitory activity against PI3Kβ (72% inhibition) and PI3Kδ (84% inhibition). semanticscholar.org Another derivative demonstrated potent antitumor efficacy against the NCI 60 cell line panel via PI3K inhibition. nih.gov Additionally, fragment-based screening has led to the discovery of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors, a key component of the PI3K signaling pathway. nih.gov
Cyclin-Dependent Kinase 4 (CDK4): The inhibition of CDK4/6 has become a transformative approach in the treatment of ER+/HER2- metastatic breast cancer. mdpi.com While specific studies on this compound derivatives as direct CDK4 inhibitors are emerging, the general class of kinase inhibitors to which they belong is highly relevant to this target.
| Kinase Target | Derivative Type | Key Findings | Reference(s) |
| EGFR | Thieno[2,3-d]pyrimidine derivative | Exceeded lapatinib in EGFR inhibition. | nih.gov |
| PI3K | Thieno[2,3-d]pyrimidine derivative (VIb) | 72% inhibition of PI3Kβ and 84% inhibition of PI3Kδ. | semanticscholar.org |
| PI3K | Thieno[2,3-d]pyrimidine derivative | Potent antitumor efficacy via PI3K inhibition. | nih.gov |
| PDK1 | Thieno[3,2-d]pyrimidin-4(3H)-one derivative | Discovered as PDK1 inhibitors through fragment-based screening. | nih.gov |
Modulation of Signaling Pathways (e.g., STAT3, VEGFR)
In addition to direct kinase inhibition, this compound derivatives can modulate critical signaling pathways involved in cancer progression.
Signal Transducer and Activator of Transcription 3 (STAT3): A hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, has been synthesized and shown to inhibit IL-6 induced STAT3 dependent luciferase activity with an IC50 value of 2.55 µM. mdpi.com This suggests that these derivatives can interfere with the STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a role in cell proliferation, survival, and angiogenesis.
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and the VEGFR signaling pathway is a key regulator of this process. nih.govnih.gov Novel 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have been synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. nih.gov Three of these compounds exhibited potent VEGFR-2 inhibition with IC50 values ranging from 150 to 199 nM and significantly inhibited the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, a series of 4-substituted thieno[2,3-d]pyrimidine derivatives were designed as VEGFR-2 inhibitors, with some compounds showing exceptionally potent inhibitory activity with IC50 values in the low nanomolar range. bue.edu.eg
Apoptosis Induction Mechanisms
Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. nih.gov this compound derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms.
Halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in the leukemia L1210 cell line. nih.gov Another study on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that their anti-cancer efficacy is mediated through the induction of apoptosis, oxidative stress, and mitotic catastrophe in colon and ovarian cancer cell lines. nih.gov The most potent compound from this series induced apoptosis as the predominant mechanism of cell death in A2780 ovarian cancer cells. nih.gov The intrinsic apoptosis pathway is often initiated by intracellular stress, leading to a disruption in the balance of pro-survival and pro-apoptotic proteins. nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that play a role in various physiological processes, and certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are associated with tumor progression and metastasis. While research on thienopyrimidines as CA inhibitors is still developing, the broader class of sulfonamides incorporating various heterocyclic moieties has shown promise. A series of benzenesulfonamides with pyrazole- and pyridazinecarboxamide components have been investigated as inhibitors of four human CA isoforms. nih.gov These studies provide a basis for exploring the potential of thieno[3,2-d]pyrimidin-4-one derivatives, particularly those with sulfonamide functionalities, as CA inhibitors for anti-cancer applications.
DNA Repair Protein Interaction (e.g., REV7)
Interfering with DNA repair mechanisms in cancer cells is another promising therapeutic strategy. REV7 is a multifunctional protein involved in multiple DNA repair pathways, including translesion DNA synthesis and double-strand break repair. nih.gov The role of REV7 in DNA repair pathway choice makes it a critical determinant of mutagenic versus error-free repair. nih.gov While direct interactions of this compound derivatives with REV7 have not been extensively reported, the ability of small molecules to modulate the function of such key DNA repair proteins presents an exciting avenue for future research in the development of novel anti-cancer agents.
Anti-Microbial Activity
Derivatives of this compound have demonstrated significant potential as anti-microbial agents, particularly against challenging bacterial pathogens. Their activity stems from the inhibition of essential bacterial processes and specific molecular targets.
Inhibition of Bacterial Targets (e.g., tRNA Methyltransferase TrmD)
A key mechanism by which thienopyrimidinone derivatives exert their antibacterial effect is through the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme for the survival of many bacterial pathogens. nih.gov Structure-based design has led to the synthesis of thienopyrimidinone derivatives with potent in vitro inhibitory activity against TrmD from pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.gov
Another identified target for thieno[3,2-d]pyrimidine (B1254671) derivatives, specifically the 4-amino substituted analogues, is the cytochrome bd oxidase (Cyt-bd), a crucial component of the electron transport chain in Mycobacterium tuberculosis. nih.gov Inhibition of this enzyme disrupts the bacterium's energy metabolism. Furthermore, some thieno[2,3-d]pyrimidinediones are suggested to act by inhibiting folate-utilizing enzymes, another critical pathway for bacterial survival. nih.gov
Activity Against Gram-Positive and Mycobacterial Pathogens
Numerous studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria and mycobacteria. Several thieno[2,3-d]pyrimidinediones have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov For instance, certain derivatives displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L against these resistant strains. nih.govnih.gov
In the context of mycobacteria, thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives have been identified as inhibitors of Mycobacterium tuberculosis. nih.gov One of the most active compounds, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, exhibited ATP IC50 values ranging from 6 to 18 μM against various mycobacterial strains, including Mycobacterium bovis BCG and a clinical isolate of M. tuberculosis. nih.gov Other thieno[3,2-b]pyridinone derivatives have also shown potent anti-mycobacterial activity with MIC values as low as 0.5-1 μg/mL against M. tuberculosis. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC/IC50) | Reference |
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | 2–16 mg/L (MIC) | nih.govnih.gov |
| N-(4-(tert-butyl)phenethyl) thieno[3,2-d]pyrimidin-4-amine | M. bovis BCG, M. tuberculosis | 6-18 µM (ATP IC50) | nih.gov |
| Thieno[3,2-b]pyridinone derivatives | M. tuberculosis UAlRv | 0.5-1 µg/mL (MIC) | nih.gov |
| Thieno[3,2-d]pyrimidin-4-one derivative 4c | Enterococcus faecalis, Pseudomonas aeruginosa | Superior to ciprofloxacin | psu.edu |
| Thieno[3,2-d]pyrimidin-4-one derivative 4d | Bacillus cereus, Enterococcus faecalis, Escherichia coli | Significant activity | psu.edu |
Mechanistic Insights into Antimicrobial Action
The antimicrobial mechanism of this compound derivatives is multifaceted. For TrmD inhibitors, a novel "tyrosine-flipping" mechanism has been discovered in P. aeruginosa TrmD. nih.gov The binding of the inhibitor induces a conformational change in the enzyme's active site, making it inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely the tRNA substrate as well. nih.gov
In the case of Cyt-bd oxidase inhibitors in Mycobacterium tuberculosis, the mechanism involves the disruption of the electron transport chain, leading to a depletion of ATP, the cell's primary energy currency. nih.gov This is a critical mechanism for inhibiting the growth of this pathogen. The serendipitous discovery of some thieno[2,3-d]pyrimidinediones as antibacterial agents means their exact mechanism is still under investigation, though inhibition of proteases, kinases, or folate-utilizing enzymes are considered possibilities. nih.gov
Anti-Inflammatory Activity
The thieno[3,2-d]pyrimidin-4-one core is also a key feature in compounds with potent anti-inflammatory properties. These derivatives can modulate various inflammatory mediators and signaling pathways involved in the inflammatory response.
Modulation of Inflammatory Mediators (e.g., iNOS, COX-2, Cytokines)
A series of thieno[2,3-d]pyrimidine derivatives have been developed as multi-target-directed ligands with anti-inflammatory properties. nih.gov These compounds have shown the ability to inhibit both 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2) enzymes, which are key players in the inflammatory cascade. nih.gov Furthermore, these derivatives have demonstrated the potential to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. nih.gov Some pyrimidine (B1678525) derivatives have exhibited selective inhibition of COX-2 over COX-1, with IC50 values for COX-2 inhibition comparable to the established anti-inflammatory drug, meloxicam. nih.gov A hybrid thieno[3,2-d]pyrimidine compound has also been reported to inhibit IL-6 induced STAT3 dependent luciferase activity with an IC50 value of 2.55 µM. mdpi.com
| Compound Type | Target/Mediator | Activity (IC50) | Reference |
| Thieno[2,3-d]pyrimidine derivatives | 15-LOX, COX-2, NO, ROS, TNF-α, IL-6 | Inhibition observed | nih.gov |
| Pyrimidine derivatives | COX-2 | Comparable to meloxicam | nih.gov |
| Thieno[3,2-d]pyrimidine hybrid | IL-6 induced STAT3 activation | 2.55 µM | mdpi.com |
Inhibition of Signaling Pathways (e.g., NF-κB, MAPK, Nrf2/Keap1)
The anti-inflammatory effects of this compound derivatives are also attributed to their ability to interfere with key intracellular signaling pathways. One notable example is a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative that was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov While direct inhibition of the NF-κB pathway by these specific derivatives is not extensively detailed, the modulation of cytokines like TNF-α and IL-6, which are downstream targets of NF-κB, suggests a potential role in regulating this critical inflammatory pathway.
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response and has been implicated in inflammation. mdpi.comresearchgate.net While the direct modulation of the Nrf2/Keap1 pathway by this compound derivatives is an area requiring further investigation, the ability of some compounds to reduce reactive oxygen species suggests a potential interplay with this protective pathway. nih.gov
Phosphodiesterase Inhibition (e.g., PDE4, PDE7)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular activity by degrading the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of specific PDEs, such as PDE4 and PDE7, can elevate cAMP levels, which in turn suppresses inflammatory responses, making them attractive targets for treating inflammatory diseases.
A series of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been synthesized and identified as selective inhibitors of phosphodiesterase 7 (PDE7). nih.gov The research focused on modifying substituents on the thienopyrimidinone core to improve therapeutic properties. It was discovered that incorporating an isopropylamino group at the 2-position enhanced aqueous solubility, a favorable characteristic for drug development. nih.gov Further structure-activity relationship (SAR) studies revealed that introducing 3-pyrrolidine groups at the 7-position of the scaffold led to compounds with good solubility, high potency against PDE7, and excellent selectivity over other PDE isoforms. nih.gov One of the standout compounds from this series, compound 46 , demonstrated significant efficacy in a phorbol (B1677699) ester-induced mouse model of ear edema. nih.gov
While PDE4 inhibitors are known to have procognitive, neuroprotective, and anti-inflammatory effects, specific development of this compound derivatives targeting PDE4 is less documented in the reviewed literature compared to PDE7. google.com However, the success in developing selective PDE7 inhibitors from this scaffold highlights its potential for creating targeted therapies for T-cell mediated inflammatory conditions. nih.govnih.gov
Table 1: PDE7 Inhibition by 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives This table is based on data for representative compounds in the specified research series.
| Compound | Modifications | PDE7 Inhibitory Activity (IC₅₀) | Key Findings |
|---|---|---|---|
| Compound 46 | 2-(isopropylamino) group; 3-pyrrolidine at position 7 | Potent (specific values proprietary) | Exhibited the greatest inhibition of ear edema in an in vivo model. nih.gov |
| General Series | Isopropylamino group at position 2 | Favorable | Improved aqueous solubility. nih.gov |
Sirtuin-2 (SIRT2) Inhibition
Sirtuins are a class of NAD⁺-dependent deacylases involved in numerous pathophysiological processes, including neurodegenerative diseases, making them promising therapeutic targets. nih.govnih.gov Specifically, Sirtuin-2 (SIRT2) has been a focus for inhibitor development.
Researchers have identified highly selective SIRT2 inhibitors based on a tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one scaffold, which is an extended version of the core this compound structure. nih.govnih.gov An extensive SAR study of this chemical series identified key features necessary for potent activity. For example, the inhibitor ICL-SIRT078 was found to be highly selective for SIRT2, with an IC₅₀ value of 1.45 µM in a fluorogenic peptide assay and 0.17 µM in an enzyme-coupled assay. nih.govnih.gov This compound also demonstrated neuroprotective effects in a cellular model of Parkinson's disease. nih.gov The studies revealed that lipophilic substituents at the N-7' position significantly improved SIRT2 inhibition. nih.gov
In a different approach, an encoded library technology (ELT) screening identified thieno[3,2-d]pyrimidine-6-carboxamides as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. google.comnih.govnih.gov Compound 11c from this series exhibited nanomolar potency, with IC₅₀ values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. google.comnih.gov X-ray crystallography studies of these inhibitors bound to SIRT3 revealed that the carboxamide group binds in the nicotinamide (B372718) C-pocket, while other parts of the molecule extend into the substrate channel, explaining the observed structure-activity relationships. google.comnih.gov These potent pan-sirtuin inhibitors represent a novel and valuable chemical class for sirtuin research. google.com
Table 2: SIRT2 Inhibition by Thienopyrimidinone Derivatives This table presents data for representative compounds from different research series.
| Compound/Series | Scaffold | Target(s) | IC₅₀ (SIRT2) | Mechanism/Key Findings |
|---|---|---|---|---|
| ICL-SIRT078 | Tetrahydrobenzo nih.govnih.gov thieno[2,3-d] pyrimidin-4(3H)-one | SIRT2 (selective) | 0.17 µM (SIRT-Glo) | Binds in a ligand-induced selectivity pocket; shows neuroprotection. nih.govnih.gov |
| Compound 11c | Thieno[3,2-d] pyrimidine-6-carboxamide | SIRT1/2/3 (pan-inhibitor) | 2.7 nM | Carboxamide binds in the nicotinamide C-pocket. google.comnih.gov |
| Compound 28 | Thieno[3,2-d] pyrimidine-6-carboxamide | SIRT1/2/3 (pan-inhibitor) | Potent (specific value not detailed) | Drug-like analogue developed from SAR studies. google.comnih.gov |
| Compound 31 | Thieno[3,2-d] pyrimidine-6-carboxamide | SIRT1/2/3 (pan-inhibitor) | Potent (specific value not detailed) | Drug-like analogue developed from SAR studies. google.comnih.gov |
Anti-Viral Activity
Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)
The search for novel anti-viral agents is critical for combating global health threats like Human Immunodeficiency Virus (HIV). HIV-1 integrase is an essential viral enzyme that has no human homologue, making it a prime target for drug development. nih.govnih.gov While various pyrimidine and pyrimidinone-based scaffolds have been explored as HIV-1 integrase inhibitors, research specifically identifying derivatives of the this compound core as potent inhibitors of this enzyme is limited in the available literature. nih.gov Studies on related scaffolds, such as thieno[3,4-d]pyrimidine (B1628787) C-nucleoside analogues, were conducted but the compounds did not show significant anti-HIV effects. nih.gov Other related heterocyclic systems, like 1,1,3-trioxo-2H,4H-thieno[3,4-e] nih.govnih.govgoogle.comthiadiazines, have shown activity as HIV-1 reverse transcriptase inhibitors, a different viral target.
Mechanisms of Action in Antiviral Contexts
HIV-1 integrase inhibitors function by preventing the integration of viral DNA into the host cell's genome, a critical step for establishing a productive and irreversible infection. nih.gov The enzyme's active site contains a DDE (Asp-Asp-Glu) triad (B1167595) that coordinates two divalent metal ions (typically Mg²⁺). nih.gov Inhibitors, often referred to as integrase strand transfer inhibitors (INSTIs), typically possess a metal-chelating pharmacophore. This feature allows them to bind to the metal ions in the active site, effectively blocking the enzyme from catalyzing the insertion of the proviral DNA into the host chromosome. nih.gov This mechanism halts the viral replication cycle, preventing the spread of the virus. nih.gov
Receptor Modulation
NMDA Receptor Potentiation and Biased Modulation
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. google.com Dysfunction of NMDA receptor signaling, particularly hypofunction, has been implicated in the pathophysiology of severe neuropsychiatric disorders like schizophrenia. google.com Consequently, compounds that can positively modulate NMDA receptors are of significant therapeutic interest.
Thienopyrimidinone derivatives have been specifically investigated as modulators of the NMDA receptor. google.com A patent discloses heteroaromatic compounds based on this scaffold designed for the treatment of neuropsychiatric disorders by modulating NMDA receptor activity. google.com These compounds are intended to address the cognitive deficits associated with conditions like schizophrenia, which are linked to NMDA receptor hypofunction. google.com
The concept of biased modulation is particularly relevant to NMDA receptor-targeted therapies. A biased modulator can selectively enhance certain functions of the receptor while avoiding or limiting others. For NMDA receptors, an ideal modulator might increase the channel's open probability or agonist potency to boost signaling, while simultaneously limiting excessive calcium (Ca²⁺) influx, which can be neurotoxic. nih.gov While not yet demonstrated specifically for the thienopyrimidinone class, other novel positive allosteric modulators of NMDA receptors have shown this unique functional selectivity. For instance, the compound EU1622-14 enhances agonist potency but also decreases single-channel conductance and calcium permeability. nih.gov This mechanism of biased modulation offers a promising strategy for safely enhancing NMDA receptor function, and the thienopyrimidinone scaffold represents a key chemical starting point for developing such sophisticated therapeutics. nih.govgoogle.com
Melanin-Concentrating Hormone Receptor-1 Antagonism
The melanin-concentrating hormone (MCH) system, which includes the MCH neuropeptide and its receptors, plays a crucial role in the regulation of energy homeostasis and reward-related behaviors. The MCH receptor 1 (MCHR1), a G protein-coupled receptor, is a key target for the development of anti-obesity therapeutics. Antagonism of MCHR1 has been shown to reduce appetite and suppress addictive-like behaviors.
One notable MCHR1 antagonist featuring the this compound core is the non-peptide compound GW803430. Research has demonstrated that GW803430 can modulate feeding behaviors in animal models. Specifically, it has been shown to decrease the appetite for caloric substances. Studies on sucrose (B13894) self-administration in rats revealed that GW803430 reduced lever pressing for a caloric sucrose solution but not for a non-caloric saccharin (B28170) solution, suggesting a specific effect on caloric intake. Furthermore, this compound was found to attenuate food intake in rats with intermittent access to sucrose. These findings underscore the potential of this compound derivatives as MCHR1 antagonists for the management of obesity by targeting both the caloric and rewarding aspects of food consumption. nih.gov
Chemosensory Receptor Interactions
Chemosensory receptors, such as the bitter taste receptors (TAS2Rs), are involved in detecting a wide array of chemical compounds. While these receptors are well-known for their role in taste perception, they are also expressed in various extra-oral tissues and are implicated in diverse physiological processes.
Other Enzyme Inhibitory Activities
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.
While research specifically on this compound derivatives as cholinesterase inhibitors is somewhat limited, studies on structurally related thienopyrimidine compounds have shown significant potential. For instance, a series of tetrahydrobenzothienopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against AChE and BChE. One of the most potent compounds from this series demonstrated remarkable inhibitory action. tcsedsystem.edu Similarly, another study on pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines also reported effective dual inhibition of both AChE and BChE. nih.gov
| Compound Series | Target Enzyme | IC50 Value | Reference |
| Tetrahydrobenzothienopyrimidine derivative (Compound 10b) | Acetylcholinesterase (AChE) | 0.124 ± 0.006 nM | tcsedsystem.edu |
| Butyrylcholinesterase (BChE) | 0.379 ± 0.02 nM | tcsedsystem.edu | |
| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine (Compound 4l) | Acetylcholinesterase (AChE) | 0.11 µM | nih.gov |
| Butyrylcholinesterase (BChE) | 3.4 µM | nih.gov |
These findings suggest that the broader thienopyrimidine scaffold is a promising template for the design of potent cholinesterase inhibitors.
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is an enzyme that plays a critical role in steroid metabolism by catalyzing the conversion of potent estrogens and androgens into their less active forms. Inhibition of 17β-HSD2 is a promising therapeutic strategy for conditions such as osteoporosis, as it can lead to an increase in the local concentration of active steroids in bone tissue.
A novel class of non-steroidal 17β-HSD2 inhibitors based on the this compound scaffold has been designed and synthesized. These compounds have demonstrated potent and selective inhibition of the human form of the enzyme (h17β-HSD2). The lead compound from this series exhibited strong inhibitory activity against both the human and murine forms of 17β-HSD2, along with good metabolic stability and selectivity over the counteracting enzyme, 17β-HSD1. The research highlights the potential of these derivatives for further preclinical development as treatments for osteoporosis. tcsedsystem.edu
| Compound | Target Enzyme | Inhibition (%) at 1 µM | IC50 (nM) | Reference |
| Lead this compound derivative | h17β-HSD2 | 98 | 20 | tcsedsystem.edu |
| m17β-HSD2 | 96 | 30 | tcsedsystem.edu |
The development of these selective and metabolically stable inhibitors showcases the utility of the this compound core in designing targeted enzyme inhibitors.
Computational Chemistry and in Silico Approaches in 1h Thieno 3,2 D Pyrimidin 4 One Research
Molecular Docking Studies with Biological Targets
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. For thieno[3,2-d]pyrimidin-4-one and its analogs, docking studies have been instrumental in elucidating binding modes and identifying key interactions with various biological targets, guiding the rational design of more potent inhibitors.
Researchers have successfully used molecular docking to investigate the interaction of thieno[3,2-d]pyrimidine (B1254671) derivatives with a range of protein targets implicated in diseases like cancer and bacterial infections. For instance, in the pursuit of novel focal adhesion kinase (FAK) inhibitors, a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed and docked into the FAK active site. nih.gov The optimized compound 26f showed a potent inhibitory effect (IC₅₀ = 28.2 nM), and docking studies revealed its binding conformation, supporting its potential as a lead compound for FAK-targeted anticancer drug discovery. nih.gov
Similarly, computational modeling was a key step in the discovery of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors. nih.govresearchgate.net Fragment-based screening combined with computational analysis led to the synthesis of novel compounds with significant inhibitory activity. nih.govresearchgate.net In the realm of antimicrobials, thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated as potential DNA gyrase inhibitors. theaspd.com Molecular docking against the DNA gyrase B subunit (PDB ID: 1AJ6) identified compounds with exceptional binding affinities, highlighting key interactions with residues such as THR165 and ASN46. theaspd.com
Studies on related thienopyrimidine isomers also underscore the power of this technique. Thieno[2,3-d]pyrimidine (B153573) derivatives have been docked against dihydrofolate reductase (DHFR), with compound 20 identified as a more potent inhibitor than the reference drug methotrexate. semanticscholar.orgnih.gov Docking of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has also predicted their inhibitory mechanism against topoisomerase II DNA gyrase and CYP51 lanosterol (B1674476) demethylase. nih.gov
| Derivative Series | Target Protein | PDB ID | Key Findings & Interactions | Reference |
| Thieno[3,2-d]pyrimidine derivatives | DNA Gyrase B | 1AJ6 | Compounds S5 and S8 showed high binding affinities (-8.2 kcal/mol). Key interactions involved THR165, ASN46, and hydrophobic residues ILE78/PRO79. | theaspd.com |
| 2,7-disubstituted-thieno[3,2-d]pyrimidine | Focal Adhesion Kinase (FAK) | Not Specified | Compound 26f was identified as a potent inhibitor (IC₅₀ = 28.2 nM). Docking validated its binding mode within the kinase active site. | nih.gov |
| 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one | PDK1 | Not Specified | Computational modeling guided the design of derivatives with low micromolar inhibitory activity. | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine analogs | Dihydrofolate Reductase (DHFR) | Not Specified | Compound 20 was a more potent inhibitor (IC₅₀ = 0.20 µM) than methotrexate. Docking showed compatibility with biological results. | semanticscholar.orgacs.org |
| Thieno[2,3-d]pyrimidine derivatives | Topoisomerase II DNA gyrase; CYP51 lanosterol demethylase | Not Specified | Docking predicted the antibacterial activity of analogue 22 is related to topoisomerase II inhibition and antifungal activity of compound 15 to CYP51 inhibition. | nih.gov |
| Thieno[2,3-d]pyrimidine/sulfonamide hybrids | FGFR-1; Caspase-3 | Not Specified | Docking investigated the binding affinity of synthesized hybrids. Compounds 3b and 4bi showed the highest potency in cytotoxic assays. | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design
When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become crucial. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.
Research on thienopyrimidine derivatives has utilized these approaches to identify crucial structural features for biological activity. For example, in a study of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents, R-Group analysis was used as a computational structure-activity relationship tool. nih.gov This analysis highlighted the compounds' key pharmacophore features, noting that the presence of a N-methyl piperidine (B6355638) ring fused to the thienopyrimidinone core plays an important role in both antibacterial and antifungal activity. nih.gov
In another example, new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed as anti-PI3K agents by maintaining the common pharmacophoric features of several known potent PI3K inhibitors. nih.gov This ligand-based design strategy led to the synthesis of 28 new compounds, with some showing good cytotoxic and enzymatic inhibitory activity. nih.gov These studies demonstrate how understanding the pharmacophoric requirements allows for the targeted design of new analogs with potentially improved biological profiles.
Advanced In Silico Screening Methodologies
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify potential drug candidates. This methodology significantly reduces the time and cost associated with experimental high-throughput screening.
Various in silico screening strategies have been applied to the thienopyrimidine scaffold. One innovative approach combined fragment-based screening with computational modeling to discover thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors. nih.govresearchgate.net Ligand-efficient fragments that bind to PDK1 were first identified using NMR, and subsequent computational modeling of these fragments in the active site guided the design of a focused library of more potent compounds. nih.govresearchgate.net
In other work, molecular docking was used as a pre-screening filter. Novel synthesized thienopyrimidine derivatives were preselected for anticancer activity testing in the NCI 60 cell line panel based on their docking scores. researchgate.net This approach helps to prioritize which compounds from a synthetic batch are most likely to show biological activity, focusing resources on the most promising candidates. researchgate.net Furthermore, in silico screening of thienopyrimidine/sulfonamide hybrids against breast cancer cell lines was conducted, leading to the identification of compounds with excellent anticancer efficacy and selectivity indices greater than the reference drug Doxorubicin. nih.gov
Molecular Dynamics Simulations of Compound-Target Interactions
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides deeper insights into the stability of the binding, the role of solvent molecules, and the free energy of binding.
MD simulations have been effectively used to study the interactions of thienopyrimidine analogs with their targets. In a study of thieno[3,4-d]pyrimidine (B1628787) derivatives as HIV-1 reverse transcriptase (RT) inhibitors, a 50-nanosecond MD simulation was performed. nih.gov The simulation revealed that a potent compound formed four stable hydrogen bonds with key residues (Lys101, Lys104, Val106, and Thr318), indicating a close and stable binding to the enzyme. nih.gov
Similarly, a 100 ns MD simulation was used to analyze the binding of thieno[3,2-b]pyrrole inhibitors to Lysine-specific demethylase 1 (LSD1), supplementing molecular docking results and helping to clarify the molecular interactions contributing to binding affinity. tandfonline.com In another study, MD simulations followed by MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations were used to estimate the free binding energy of thienopyrimidine derivatives, correlating well with experimental anticancer activity. These simulations are critical for confirming the stability of docking poses and understanding the energetic contributions of different interactions within the binding site.
| Derivative Series | Target Protein | Simulation Time | Key Findings | Reference |
| Thieno[3,4-d]pyrimidine derivatives | HIV-1 Reverse Transcriptase | 50 ns | Compound 23j formed four stable hydrogen bonds with residues Lys101, Lys104, Val106, and Thr318, indicating stable binding. | nih.gov |
| Thieno[3,2-b]pyrrole derivatives | LSD1 | 100 ns | MD simulations and binding free energy calculations supplemented docking to confirm molecular interactions driving binding affinity. | tandfonline.com |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | 200 ns | Assessed binding stability using RMSD, RMSF, Rg, and SASA values; calculated MM-GBSA free energies. | researchgate.net |
| Thienopyrimidine derivatives | Not Specified | Not Specified | MD simulation followed by MM-GBSA calculation was correlated to the free binding energy and biological activity. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to study the electronic properties of molecules, such as their electronic structure, reactivity, and spectroscopic properties. These calculations provide a fundamental understanding of a molecule's behavior at the atomic level.
For thienopyrimidine derivatives, these methods have been used to explain photophysical properties and molecular reactivity. In an investigation of the related thieno[3,4-d]pyrimidin-4(3H)-thione, Complete Active Space Second-order Perturbation Theory (CASPT2) calculations were combined with spectroscopy to understand the electronic relaxation mechanisms. nih.govrsc.org These calculations were crucial in demonstrating that thionation (substituting oxygen with sulfur) efficiently populates a long-lived and reactive triplet state, making the compound a promising photosensitizer. nih.govrsc.org
In other research, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, dipole moments, and Molecular Electrostatic Potential (MEP) surfaces were performed for thieno[2,3-d]pyrimidine derivatives. researchgate.net These quantum mechanical descriptors help to elucidate the reactivity and stability of the molecules, providing a theoretical basis for their observed biological activities. researchgate.net
Future Directions and Therapeutic Potential of 1h Thieno 3,2 D Pyrimidin 4 One Analogues
Optimization Strategies for Lead Compound Development
The development of potent and selective drug candidates from initial hits relies heavily on systematic lead optimization. For 1H-thieno[3,2-d]pyrimidin-4-one analogues, this process involves meticulous structure-activity relationship (SAR) studies and strategic chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties.
A common strategy involves the modification of substituents at various positions of the thienopyrimidine core. For instance, SAR analysis of a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives revealed that the introduction of a cyclopenta rsc.orgnih.govthieno[2,3-d] rsc.orgnih.govnih.govtriazolo[1,5-a]pyrimidinone core enhanced cytotoxic activity against cancer cell lines, with particular selectivity for MCF-7 cells. nih.gov Further modifications, such as the addition of a 4-bromophenyl or an anthracen-9-yl group at the triazole moiety, led to compounds with superior cytotoxic activity compared to the standard drug doxorubicin. nih.gov
Another key aspect of lead optimization is improving the drug-like properties of complex molecules. Structural simplification is a powerful strategy to reduce molecular weight and complexity, which can lead to better aqueous solubility and easier synthesis. nih.gov This approach involves truncating unnecessary chemical groups from a large or complex lead compound to improve its pharmacokinetic profile and reduce potential side effects. nih.gov For example, while exploring human A3 adenosine (B11128) receptor (hA3 AR) antagonists, researchers found that simplifying a tricyclic pyrazolo-triazolo-pyrimidine scaffold to a bicyclic pyrazolo[3,4-d]pyrimidine resulted in a compound that, although less potent, provided a good starting point for further development. nih.gov
The following table summarizes the impact of different substituents on the biological activity of thieno[3,2-d]pyrimidin-4-one analogues, based on various research findings.
| Scaffold/Derivative | Substituent/Modification | Observed Biological Activity | Key Findings |
| Thieno[3,2-d]pyrimidin-4(3H)-one | Cyclopenta rsc.orgnih.govthieno[2,3-d] rsc.orgnih.govnih.govtriazolo[1,5-a]pyrimidinone core | Enhanced cytotoxicity against cancer cell lines (MCF-7) | Core modification significantly improves anticancer activity. nih.gov |
| Thieno[3,2-d]pyrimidin-4(3H)-one-triazole | 2-(4-bromophenyl)triazole | Excellent cytotoxic activity against MCF-7 cells | Halogenated phenyl groups can enhance potency. nih.gov |
| Thieno[3,2-d]pyrimidin-4(3H)-one-triazole | 2-(anthracen-9-yl)triazole | Superior cytotoxic activity against MCF-7 cells | Bulky aromatic groups can increase activity. nih.gov |
| Thieno[3,2-d]pyrimidin-4-amine (B90789) | N-(4-(tert-butyl)phenethyl) | Inhibition of Mycobacterium tuberculosis cytochrome bd oxidase | Alkyl-aryl substituents at the 4-amino position are crucial for antimycobacterial activity. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
While much of the research on this compound analogues has focused on their anticancer properties, there is a growing interest in exploring their potential against a wider range of biological targets and in new therapeutic areas. rsc.orgnih.gov The structural similarity of the thienopyrimidine scaffold to purines makes it a versatile framework for designing inhibitors of various enzymes and receptors. benthamdirect.com
Antimicrobial and Antiviral Potential: Thieno[3,2-d]pyrimidine (B1254671) derivatives have shown promise as antimicrobial and antiviral agents. nih.gov For instance, certain halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against various cancer cell lines and selective activity against several fungi. nih.gov The development of novel analogues could lead to new treatments for infectious diseases, a critical area of unmet medical need.
Neurodegenerative Diseases: The inhibition of certain kinases is a key strategy in the development of treatments for neurodegenerative conditions like Alzheimer's disease. Researchers have synthesized N-aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues and found them to be potent inhibitors of kinases such as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and cdc2-like kinase 1 (CLK1), which are implicated in the pathology of Alzheimer's. nih.govnih.gov This opens up a new avenue for the therapeutic application of this class of compounds.
Tuberculosis: Cytochrome bd oxidase is an attractive drug target in Mycobacterium tuberculosis. Recent studies have identified thieno[3,2-d]pyrimidin-4-amines as inhibitors of this enzyme. nih.gov The most active compound from one study, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, serves as a good chemical probe for further investigation into the mycobacterial respiratory chain. nih.gov
Other Therapeutic Areas: The versatility of the thieno[3,2-d]pyrimidine scaffold extends to other areas as well. Analogues have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for potential applications in hormone-dependent diseases. researchgate.net Furthermore, the scaffold has been explored for its potential in developing agents for agricultural applications, such as pesticides and herbicides. nih.gov
The table below highlights some of the novel biological targets and therapeutic areas being explored for this compound analogues.
| Biological Target | Therapeutic Area | Example Derivative/Finding | Reference |
| Cytochrome bd oxidase | Tuberculosis | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine inhibits the enzyme in Mycobacterium tuberculosis. | nih.gov |
| DYRK1A and CLK1 kinases | Neurodegenerative Diseases (e.g., Alzheimer's) | N-aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amines show sub-micromolar inhibition. | nih.govnih.gov |
| Fungi | Infectious Diseases | Halogenated thieno[3,2-d]pyrimidines exhibit selective antifungal activity. | nih.gov |
| 17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) | Hormone-dependent diseases | Conformationally restricted thieno[3,2-d]pyrimidinones have been designed as inhibitors. | researchgate.net |
Advancements in Green Chemistry for Thienopyrimidinone Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to develop more sustainable and environmentally friendly processes. For the synthesis of this compound and its derivatives, several green chemistry approaches have shown significant promise, offering advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govnih.govresearchgate.net Efficient microwave-assisted chemical processes have been successfully applied to the synthesis of various N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.govnih.gov This technology allows for rapid and controlled heating, which can accelerate reactions that would otherwise require prolonged heating under conventional conditions.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of pyrimidine (B1678525) derivatives. rsc.orgnih.govnih.govnih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through a process called acoustic cavitation. rsc.org This method has been used for the synthesis of dihydropyrimidine-2-thiones, where it significantly shortened the reaction time from hours to minutes and improved product yields by 20-30% compared to traditional heating methods. nih.gov
One-Pot, Multi-Component Reactions: One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, are highly efficient and atom-economical. mdpi.com These reactions often align with the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation. A green, one-pot, three-component protocol has been developed for the synthesis of pyrimido[4,5-d]pyrimidinones using a Biginelli-like reaction. mdpi.com This approach simplifies the synthetic process and minimizes the environmental impact.
The following table provides a comparison of different synthetic methods for thienopyrimidinone derivatives, highlighting the advantages of green chemistry approaches.
| Synthetic Method | Key Features | Advantages | Example Application |
| Conventional Heating | Traditional refluxing with solvents. | Well-established and widely used. | Synthesis of various heterocyclic compounds. |
| Microwave-Assisted Synthesis | Rapid and controlled heating using microwave irradiation. | Shorter reaction times, higher yields, improved purity. | Synthesis of N-aryl-thieno[3,2-d]pyrimidin-4-amines. nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | Milder conditions, shorter reaction times, higher yields. | Synthesis of dihydropyrimidine-2-thiones. nih.gov |
| One-Pot, Multi-Component Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, atom economy. | Synthesis of pyrimido[4,5-d]pyrimidinones. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govpitt.eduresearchgate.net These computational tools can analyze vast datasets, identify complex patterns, and make predictions that accelerate the design and development of new drugs. For this compound analogues, AI and ML are being increasingly employed to streamline discovery efforts.
In Silico Screening and Molecular Docking: Virtual screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction of small molecules with a biological target. nih.govnih.govyoutube.com These methods allow researchers to screen large libraries of virtual compounds and prioritize those with the highest potential for further investigation, thereby reducing the time and cost associated with experimental screening. lephar.com For instance, molecular docking studies have been used to predict the binding modes of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with targets like EGFR and PI3K, providing insights into their mechanism of action at the molecular level. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. rsc.orgnih.govbenthamdirect.comnih.gov By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds and guide the design of more potent analogues. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thieno[3,2-d]pyrimidine derivatives to understand the structural features that govern their inhibitory activity against targets like phosphodiesterase IV (PDE IV). nih.gov
De Novo Drug Design and Generative Models: Advanced AI techniques, such as deep learning and generative adversarial networks (GANs), are being used for de novo drug design. pitt.edu These models can learn the underlying patterns in existing chemical data and generate novel molecular structures with desired properties. While the specific application of these advanced generative models to 1H-thieno[3,2-d]pyrimidin-4-ones is still an emerging area, the potential to rapidly design novel and optimized scaffolds is immense.
The table below summarizes the application of various AI and ML techniques in the discovery and development of thieno[3,2-d]pyrimidin-4-one analogues.
| AI/ML Technique | Application | Key Benefit | Example in Thienopyrimidine Research |
| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. | Provides insights into protein-ligand interactions and helps prioritize compounds for synthesis. | Docking of thieno[3,2-d]pyrimidin-4(3H)-one derivatives into the active sites of EGFR and PI3K. nih.gov |
| In Silico Screening | Virtually screening large compound libraries against a biological target. | Reduces the number of compounds that need to be synthesized and tested experimentally. | Screening of thienopyrimidine libraries against Fms-related receptor tyrosine kinase-3 (FLT3). nih.govnih.gov |
| 2D/3D-QSAR | Developing predictive models for biological activity based on chemical structure. | Guides the design of more potent and selective analogues by identifying key structural features. | Development of QSAR models for thieno[3,2-d]pyrimidines as PDE IV inhibitors and cholesterol inhibitors. benthamdirect.comnih.gov |
| ADME Prediction | Predicting the Absorption, Distribution, Metabolism, and Excretion properties of compounds. | Helps in the early identification of compounds with poor pharmacokinetic profiles. | In silico ADME prediction of thieno[2,3-d] rsc.orgnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 1H-thieno[3,2-d]pyrimidin-4-one derivatives?
The synthesis typically involves cyclization strategies. For example:
- Thio-Claisen rearrangement : Reacting 5-prop-2-ynylsulfanyl pyrimidin-4-ones under thermal conditions yields thieno[3,2-d]pyrimidin-4-ones (e.g., compounds 4a–i in antibacterial studies) .
- Modified Niementowski reaction : Heating 2-amino-3-thiophenecarboxylate derivatives with formamide or urea at high temperatures (e.g., 200°C) forms the fused pyrimidine core .
- Phosphorus oxychloride-mediated chlorination : Intermediate 4-hydroxypyrimidines can be converted to 4-chloro derivatives for further functionalization .
Q. How are thieno[3,2-d]pyrimidin-4-one derivatives characterized structurally?
Key methods include:
- Spectroscopy : IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons and methylene groups) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated for derivatives like 2-(chloromethyl)-4H-3λ²-thieno[3,2-d]pyrimidin-4-one .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- Antimicrobial testing : Compounds are screened against Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains via agar dilution or broth microdilution methods .
- Enzyme inhibition assays : Kinase inhibition (e.g., CK2) is measured using radioactive ATP incorporation or fluorescence-based protocols .
Q. What safety precautions are required when handling thieno[3,2-d]pyrimidin-4-one derivatives?
- Hazard identification : Derivatives may cause skin/eye irritation; refer to Safety Data Sheets (SDS) for specific hazards (e.g., compound 862189-95-5 in ) .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid dimerization during synthesis?
- Controlled reagent addition : Slow addition of ammonia or potassium phthalimide to 2-(chloromethyl)-4H-3λ²-thieno[3,2-d]pyrimidin-4-one minimizes dimerization .
- Temperature modulation : Lower temperatures (e.g., 0–25°C) and dilute reaction concentrations reduce side reactions .
Q. What strategies enhance the bioavailability of thieno[3,2-d]pyrimidin-4-one-based kinase inhibitors?
- Prodrug design : Esterification of carboxylic acid derivatives (e.g., compound 8 to 9 ) improves membrane permeability .
- Structural hybridization : Introducing pyridine or benzothieno moieties (e.g., compound 61 ) enhances solubility and target affinity .
Q. How do substituents at the 2- and 5-positions influence antibacterial activity?
- Electron-withdrawing groups : Chloro or trifluoromethyl groups at position 2 increase activity against Pseudomonas aeruginosa by enhancing membrane penetration .
- Thioether linkages : Arylthio substituents at position 5 (e.g., 5-[(3,5-dimethoxyphenyl)sulfanyl]) improve Gram-positive selectivity .
Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?
- X-ray crystallography : Used to confirm the crystal structure of 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .
- 2D NMR : COSY and NOESY spectra differentiate regioisomers in functionalized derivatives .
Q. How can computational methods guide the design of thieno[3,2-d]pyrimidin-4-one derivatives?
- Docking studies : Molecular docking with TNKS1/2 (tankyrase) identifies key interactions (e.g., hydrogen bonding with Asn1222) for optimizing inhibitors like 2-(4-tert-butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one .
- Pharmacophore modeling : Virtual screening of SPECS databases identifies nicotinamide-mimetic scaffolds (e.g., methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one) .
Q. How are ecological impacts assessed for these compounds?
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate environmental risks .
- Degradation studies : Monitor hydrolysis under varying pH conditions to predict persistence in aquatic systems .
Data Contradictions and Validation
- Antibacterial vs. Anticancer Activity : While some derivatives show potent antibacterial effects (e.g., MIC ≤25 µg/mL against B. subtilis ), others exhibit kinase inhibition (IC₅₀ ~21 nM for TNKS1 ). Researchers must validate target specificity via counter-screening against unrelated enzymes.
- Synthetic Yields : Reported yields for thio-Claisen rearrangements vary (72–96% ). Reproducibility requires strict control of anhydrous conditions and reagent purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
